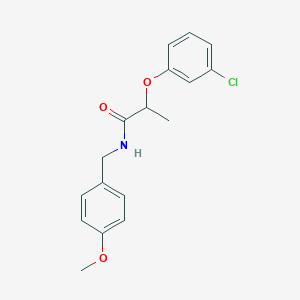![molecular formula C16H16ClFN2O3S B296365 N-(4-chlorobenzyl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296365.png)
N-(4-chlorobenzyl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide, commonly known as CFMA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. CFMA belongs to the class of sulfonamide-based compounds and has shown promising results in the field of cancer research and drug development.
Wirkmechanismus
The mechanism of action of CFMA involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting CAIX, CFMA disrupts the pH balance of cancer cells, leading to their death.
Biochemical and physiological effects:
CFMA has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to induce apoptosis (cell death) in cancer cells, while leaving normal cells unharmed. Additionally, CFMA has been shown to inhibit tumor growth and metastasis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CFMA is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. However, CFMA has a short half-life, which limits its efficacy in vivo. Additionally, the synthesis of CFMA is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
Future research on CFMA could focus on improving its pharmacokinetic properties, such as increasing its half-life and bioavailability. Additionally, CFMA could be studied in combination with other chemotherapeutic agents to enhance their efficacy. Further studies could also investigate the potential use of CFMA in other areas of research, such as imaging and diagnostics.
In conclusion, CFMA is a promising compound that has shown potential in cancer research and drug development. Its specificity for cancer cells and minimal toxicity in normal cells make it a promising candidate for cancer treatment. Future research on CFMA could lead to the development of more effective cancer therapies and improved diagnostic tools.
Synthesemethoden
The synthesis of CFMA involves a multi-step process that includes the reaction of 4-chlorobenzylamine with 3-fluoro-4-methylsulfonylaniline, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain pure CFMA.
Wissenschaftliche Forschungsanwendungen
CFMA has been studied extensively for its potential use in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells in various types of cancer, including breast, lung, and prostate cancer. CFMA has also been studied for its potential use in drug development, as it has been shown to enhance the efficacy of other chemotherapeutic agents.
Eigenschaften
Molekularformel |
C16H16ClFN2O3S |
|---|---|
Molekulargewicht |
370.8 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-2-(3-fluoro-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C16H16ClFN2O3S/c1-24(22,23)20(15-4-2-3-14(18)9-15)11-16(21)19-10-12-5-7-13(17)8-6-12/h2-9H,10-11H2,1H3,(H,19,21) |
InChI-Schlüssel |
LBIPKMUSASYUJW-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)F |
Kanonische SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[cyclohexyl(methylsulfonyl)amino]-N-(4-ethylphenyl)acetamide](/img/structure/B296282.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-(2-ethylphenyl)acetamide](/img/structure/B296283.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B296284.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B296286.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide](/img/structure/B296288.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-(1-phenylethyl)acetamide](/img/structure/B296290.png)
![N-(2-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B296293.png)
![N-(sec-butyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B296294.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-propylacetamide](/img/structure/B296296.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide](/img/structure/B296297.png)
![N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B296298.png)
![6-[(3-methyl-2-thienyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296302.png)
![3-(3,4-Dimethoxy-phenyl)-5-phenylsulfanylmethyl-[1,2,4]oxadiazole](/img/structure/B296305.png)
